molecular formula C5H3Br2NOS B2406105 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone CAS No. 2309456-80-0

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone

Cat. No.: B2406105
CAS No.: 2309456-80-0
M. Wt: 284.95
InChI Key: JUDOWYCLFGXTAK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone typically involves the bromination of a thiazole derivative. One common method is the reaction of 2-bromo-1,3-thiazole with bromine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ether, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various physiological effects. For example, it may bind to DNA or proteins, altering their function and leading to antimicrobial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDOWYCLFGXTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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